Ethyl 3-(hexadecylamino)propanoate

説明

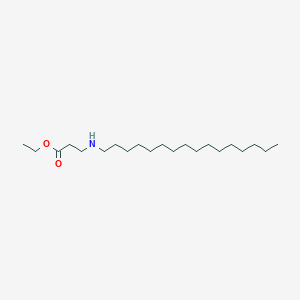

Ethyl 3-(hexadecylamino)propanoate is an organic compound with the molecular formula C21H43NO2 and a molecular weight of 341.58 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a long hexadecyl chain attached to an amino group and an ester functional group .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-(hexadecylamino)propanoate can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethyl acrylate. The reaction typically occurs under controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反応の分析

Types of Reactions: Ethyl 3-(hexadecylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines and esters.

科学的研究の応用

Drug Delivery Systems

Ethyl 3-(hexadecylamino)propanoate has been explored as a component in drug delivery systems due to its amphiphilic nature. The long hydrophobic tail enhances the solubility of hydrophobic drugs, while the polar head facilitates interaction with biological membranes. This property is particularly useful in formulating liposomes and nanoparticles for targeted drug delivery.

Case Study: Liposomal Formulations

In a study involving liposomal formulations, this compound was used to create lipid conjugates that enhanced the delivery of therapeutic agents to cancer cells. The study demonstrated improved cellular uptake and therapeutic efficacy against cervical carcinoma cells when compared to traditional delivery methods .

Antimicrobial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. Its effectiveness is attributed to its ability to disrupt bacterial membranes due to its amphiphilic nature.

Case Study: Antibacterial Evaluation

Research evaluating the antibacterial activity of this compound revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through micro-broth dilution assays, indicating that the compound could serve as a potential antimicrobial agent in clinical settings .

Surface-Active Agents

Due to its surfactant properties, this compound is also utilized in formulations requiring emulsification or stabilization of mixtures. Its ability to reduce surface tension makes it suitable for use in various industrial applications, including cosmetics and personal care products.

Biochemical Research

This compound has applications in biochemical research as a model for studying membrane interactions and cellular uptake mechanisms. Its unique structure allows researchers to investigate how lipid-based compounds interact with cellular membranes and influence cellular processes.

Data Table: Summary of Applications

作用機序

The mechanism of action of Ethyl 3-(hexadecylamino)propanoate involves its interaction with biological membranes due to its amphiphilic structure. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups facilitate interactions with aqueous environments. This dual nature enables it to modulate membrane properties and influence cellular processes .

類似化合物との比較

Ethyl 3-(octadecylamino)propanoate: Similar structure but with an octadecyl chain.

Ethyl 3-(dodecylamino)propanoate: Contains a shorter dodecyl chain.

Comparison: Ethyl 3-(hexadecylamino)propanoate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring membrane integration and interaction .

生物活性

Ethyl 3-(hexadecylamino)propanoate is a compound that has garnered interest for its potential biological activities, particularly in the context of antimicrobial and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an ester formed from the reaction of hexadecylamine and ethyl 3-bromopropanoate. Its structure can be represented as follows:

This compound features a long hydrophobic alkyl chain (hexadecyl) which contributes to its amphiphilic nature, potentially enhancing its interaction with biological membranes and influencing its biological activity.

Antimicrobial Activity

Research Findings:

- Antibacterial Activity : this compound has been evaluated for its antibacterial properties against various strains of bacteria. In a study assessing the Minimum Inhibitory Concentrations (MICs), it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an MIC of 2 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli .

- Mechanism of Action : The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature, which facilitates insertion into lipid bilayers, leading to cell lysis .

Immunomodulatory Effects

Case Studies:

- TLR Agonism : In studies focusing on Toll-like receptor (TLR) agonists, this compound was observed to enhance the production of pro-inflammatory cytokines in immune cells. Specifically, it showed an EC50 value of approximately 0.29 μM in TLR2 activation assays, indicating strong immunostimulatory potential .

- Cytokine Production : The compound's ability to stimulate cytokine production was further validated through assays measuring Interleukin-6 (IL-6) levels in treated macrophages, which increased significantly compared to controls .

Cytotoxicity Assessment

While this compound exhibits promising antimicrobial and immunomodulatory effects, it is crucial to assess its cytotoxicity to human cells. A study evaluating its cytotoxicity against human embryonic kidney cells (HEK293) revealed a CC50 value of 12 µg/mL, indicating moderate toxicity but a favorable selectivity index when compared to its antibacterial efficacy .

Summary Table of Biological Activities

| Activity Type | Tested Strains/Cells | MIC/EC50/CC50 | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 2 µg/mL | Effective against Gram-positive |

| Escherichia coli | 4 µg/mL | Effective against Gram-negative | |

| Immunomodulatory | Macrophages | EC50 = 0.29 μM | TLR2 agonist |

| Cytotoxicity | HEK293 | CC50 = 12 µg/mL | Moderate toxicity |

特性

IUPAC Name |

ethyl 3-(hexadecylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24-4-2/h22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANCYONYOPMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007929 | |

| Record name | Ethyl N-hexadecyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88074-68-4 | |

| Record name | NSC29347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-hexadecyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。